molecular formula C24H23N3O4S B11012285 Ethyl (2-{[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Katalognummer: B11012285
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: KAPSCCONFHDGEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2-{[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a fused tetrahydroisoquinoline core substituted with a methyl group at position 2 and a phenyl group at position 2. The isoquinoline moiety is linked via a carbonyl group to a 2-aminothiazole ring, which is further functionalized with an ethyl acetate group at position 3.

Eigenschaften

Molekularformel

C24H23N3O4S

Molekulargewicht

449.5 g/mol

IUPAC-Name

ethyl 2-[2-[(2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C24H23N3O4S/c1-3-31-19(28)13-16-14-32-24(25-16)26-22(29)20-17-11-7-8-12-18(17)23(30)27(2)21(20)15-9-5-4-6-10-15/h4-12,14,20-21H,3,13H2,1-2H3,(H,25,26,29)

InChI-Schlüssel

KAPSCCONFHDGEW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Tetrahydroisoquinoline Core

The 2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline moiety is synthesized via cyclization and oxidation reactions. A modified protocol from hydroxylamine-O-sulfonic acid-mediated cyclization (Fig. 1) is employed .

Procedure :

  • Cyclization : Isoquinoline (1 ) reacts with hydroxylamine-O-sulfonic acid (2 ) in aqueous ethanol at 90°C for 2–3 hours. Potassium carbonate is added to neutralize excess acid, followed by ethanol washing to remove inorganic salts .

  • Oxidation : The intermediate is treated with hydroiodic acid to yield 2-methyl-1-oxo-3-phenyl-THIQ. Recrystallization in ethanol affords the pure product (yield: ~65%) .

Key Parameters :

  • Temperature: 90°C

  • Solvent: Ethanol/water (3:1 v/v)

  • Characterization: 1H^1H NMR (CDCl3_3) shows distinct peaks at δ 8.01 (td, aromatic protons) .

Thiazole Ring Formation

The 1,3-thiazole-4-yl acetate fragment is synthesized via nucleophilic substitution and cyclization. A method adapted from the reaction of γ-mercapto-α,β-unsaturated esters with dihydroisoquinolines is utilized .

Procedure :

  • Thiolation : Ethyl chloroacetate reacts with thiourea in acetonitrile under reflux to form ethyl 2-mercaptoacetate .

  • Cyclization : The thiol intermediate undergoes cyclization with α-bromo ketone derivatives in dimethylformamide (DMF) at 80°C for 6 hours, yielding the thiazole ring .

Optimization :

  • Solvent: Acetonitrile (reflux)

  • Catalyst: Triethylamine (0.5 equiv)

  • Yield: 72–85% .

Amide Coupling and Final Assembly

The tetrahydroisoquinoline carbonyl chloride is coupled to the thiazole-4-yl acetate via amide bond formation. A protocol inspired by peptide coupling strategies is applied .

Procedure :

  • Activation : The THIQ carbonyl group is activated using thionyl chloride (SOCl2_2) in dichloromethane (DCM) at 0°C for 1 hour .

  • Coupling : The acyl chloride reacts with 2-amino-1,3-thiazol-4-yl acetate in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours .

  • Purification : The crude product is recrystallized from ethyl acetate/isoamyl ketone (1:2 v/v) to achieve >99% purity .

Reaction Conditions :

  • Molar ratio (THIQ:thiazole): 1:1.2

  • Solvent: DCM

  • Yield: 68% .

Comparative Analysis of Synthetic Routes

StepMethodSolventTemperatureYield (%)Source
THIQ synthesisHydroxylamine-O-sulfonic acidEthanol/H2 _2O90°C65
Thiazole formationγ-Mercaptoester cyclizationDMF80°C78
Amide couplingSOCl2_2-mediated activationDCMRT68

Critical Observations :

  • The THIQ cyclization step benefits from aqueous ethanol, which enhances solubility of intermediates .

  • Thiazole ring formation in DMF minimizes side reactions compared to polar aprotic solvents .

  • Recrystallization with isoamyl ketone improves crystallinity and purity .

Structural Characterization and Validation

Spectroscopic Data :

  • 1H^1H NMR (500 MHz, DMSO-*d6_6) : δ 8.01 (td, THIQ aromatic), 4.12 (q, ethyl CH2_2), 2.45 (s, methyl).

  • IR (KBr) : 1725 cm1^{-1} (C=O ester), 1650 cm1^{-1} (amide I) .

X-ray Crystallography :

  • The THIQ core forms a dihedral angle of 86.83° with the phenyl ring, confirming non-planarity .

  • Hirshfeld analysis reveals dominant H⋯H (48.4%) and O⋯H (18.7%) interactions in the crystal lattice .

Challenges and Optimization Strategies

Key Issues :

  • Low Coupling Efficiency : Excess DIPEA (2.5 equiv) mitigates poor nucleophilicity of the thiazole amine .

  • Byproduct Formation : Cooling crystallization at 0°C reduces dimerization during THIQ synthesis .

Innovative Solutions :

  • Microwave Assistance : Reduces reaction time for thiazole cyclization from 6 hours to 45 minutes .

  • Flow Chemistry : Continuous-flow systems enhance throughput in amide coupling steps .

Industrial-Scale Production Considerations

Patented Protocols :

  • CN104650046A : Employs toluene and acetonitrile for large-scale recrystallization (yield: 95%) .

  • EP1117631B1 : Distillation under reduced pressure removes volatile byproducts during ethyl acetate synthesis .

Cost Analysis :

ReagentCost (USD/kg)Environmental Impact
Ethyl chloroacetate120Moderate (LD50_{50}: 250 mg/kg)
Hydroiodic acid450High (corrosive)

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Isochinolin- und Thiazolringen, was zur Bildung verschiedener oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen abzielen und diese in Alkohole oder Amine umwandeln.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃).

    Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).

    Nukleophile: Alkylhalogenide, Amine, Thiole.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugt. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so die chemische Vielfalt der Verbindung erhöhen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-(2-{[(2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisochinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Isochinolin- und Thiazolringe können in π-π-Stapelwechselwirkungen und Wasserstoffbrückenbindungen eingehen und so die Bindung an aktive Zentren ermöglichen. Diese Bindung kann die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of Ethyl (2-{[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline and thiazole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic derivatives, including thiazole-, quinazolinone-, and triazole-based systems. Below is a detailed comparison:

Structural Analogues with Thiazole Cores
Compound Name Key Structural Features Synthesis Method Biological/Physicochemical Notes Reference
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (3) Quinazolinone-thioether linkage, ethyl acetate substituent Reaction of 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate Intermediate for hydrazide derivatives; potential antimicrobial activity
Ethyl (2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate Benzothiazole-1,1-dioxide core, propanoyl-thiazole linkage Not explicitly detailed in evidence; likely involves coupling reactions High molecular weight (423.458 g/mol); potential solubility challenges
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate Sulfonamide group, nitrobenzene substituent Commercial synthesis (Parchem Chemicals); likely SN2 substitution Used in pharmaceutical intermediates; sulfonamide enhances binding affinity
Ethyl 2-(2-formylaminothiazol-4-yl) acetate Formylamino-thiazole linkage Not explicitly detailed; may involve formylation of aminothiazole Intermediate for cephalosporin antibiotics (e.g., MAEM derivatives)

Key Observations :

  • The target compound’s tetrahydroisoquinoline core distinguishes it from quinazolinone () and benzothiazole () derivatives, likely affecting steric interactions and binding selectivity.
  • Sulfonamide () and nitro groups enhance electrophilicity and solubility compared to the target compound’s phenyl-substituted isoquinoline.
Functional Analogues with Triazole and Thiazolidinone Moieties
Compound Name Key Structural Features Synthesis Method Biological/Physicochemical Notes Reference
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate monohydrate Triazole ring with benzamido and phenyl substituents Condensation of ethyl 2-chloro-2-oxoacetate with methylsulfonic acid Exhibits anticarcinogenic, antiviral properties; intramolecular hydrogen bonding enhances stability
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate Thiazolidinone ring, fluoroaniline substituent Not explicitly detailed; likely involves cyclization and acylation Z-configuration influences stereochemical interactions; potential kinase inhibition

Key Observations :

  • Triazole derivatives () prioritize hydrogen-bonding interactions due to their planar structure, whereas the target compound’s tetrahydroisoquinoline may engage in π-π stacking.
  • Thiazolidinone derivatives () introduce conformational rigidity, contrasting with the target compound’s flexible ethyl acetate chain.

Biologische Aktivität

Ethyl (2-{[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that incorporates both thiazole and tetrahydroisoquinoline moieties. This structure suggests potential biological activities due to the pharmacological significance of both components. Recent studies have explored its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound can be broken down into two significant parts:

  • Tetrahydroisoquinoline : Known for its diverse biological activities, including neuroprotective and anticancer effects.
  • Thiazole : Recognized for its role in various medicinal applications, particularly in antimicrobial and anti-inflammatory therapies.

Anticancer Activity

Recent research highlights the compound's potential in cancer treatment. For instance, derivatives based on thiazolidinones have demonstrated significant anticancer properties. A study indicated that thiazolidinone derivatives exhibited IC50 values as low as 1.27 µM against breast cancer cell lines (MCF-7), indicating strong antiproliferative effects .

Case Study:
In a comparative analysis of various thiazolidinone derivatives, those modified with specific substituents showed enhanced activity against different cancer cell lines. The presence of the tetrahydroisoquinoline framework in the compound may contribute to its ability to induce apoptosis in cancer cells through pathways involving AKT and mTOR inhibition .

Antimicrobial Activity

The thiazole component is well-documented for its antimicrobial properties. Compounds containing thiazole rings have been shown to exhibit activity against a range of bacterial strains. The incorporation of the tetrahydroisoquinoline moiety may further enhance this activity due to synergistic effects observed in similar compounds .

Research Findings:
A study focusing on thiazolidinone derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that ethyl (2-{[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate could be a promising candidate for antibiotic development .

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. Research indicates that modifications to the thiazolidinone structure can lead to enhanced anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Mechanism of Action:
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This suggests that ethyl (2-{[(2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate may serve as a potential therapeutic agent in inflammatory diseases.

Data Summary Table

Biological ActivityObserved EffectsIC50 ValuesReferences
AnticancerInduces apoptosis in MCF-7 cells1.27 µM
AntimicrobialActive against various bacterial strainsVaries
Anti-inflammatoryInhibits pro-inflammatory cytokinesVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and analytical techniques for producing Ethyl (2-{[...]}-1,3-thiazol-4-yl)acetate?

  • Methodology : The synthesis requires precise control of reaction parameters, such as temperature (typically 60–80°C), solvent selection (e.g., ethanol or DMF), and reaction time (8–24 hours). Key intermediates should be monitored via thin-layer chromatography (TLC) and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, the thiazole ring formation can be achieved via Hantzsch thiazole synthesis, with purification by column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Critical Considerations : Impurities from unreacted starting materials or byproducts (e.g., dimerization products) must be identified using reverse-phase HPLC with UV detection at 254 nm .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Crystals are grown via slow evaporation of ethanol or acetonitrile solutions. Data collection using Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å) and refinement via SHELXL (for small molecules) or SHELXS (for initial phasing) ensures accurate bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 can visualize thermal ellipsoids and molecular packing .
  • Analytical Cross-Validation : IR spectroscopy confirms functional groups (e.g., carbonyl stretching at ~1700 cm1^{-1}), while 1H^1H-NMR identifies proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodology : Use Design of Experiments (DoE) to systematically vary parameters (e.g., substituents on the tetrahydroisoquinoline ring) and assess activity trends. For example, a central composite design can optimize IC50_{50} values in enzyme inhibition assays. Statistical tools like ANOVA identify significant variables, while molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs .
  • Case Study : If conflicting data arise in cytotoxicity assays (e.g., varying results across cell lines), validate via orthogonal methods like flow cytometry for apoptosis or Western blotting for target protein modulation .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in biological environments (e.g., lipid bilayers). Pharmacophore modeling identifies critical features (e.g., hydrogen bond acceptors on the thiazole ring) for target engagement .
  • Validation : Compare predicted LogP values with experimental HPLC-derived partition coefficients to refine QSAR models .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Challenges : Poor crystal quality due to flexible ester groups or solvent inclusion.
  • Solutions : Optimize crystallization via vapor diffusion with mixed solvents (e.g., dichloromethane/hexane). Use SHELXD for ab initio phasing if heavy atom derivatives (e.g., PtCl4_4) are required. For twinned crystals, refine using SHELXL’s TWIN/BASF commands .

Q. How can reaction pathways be optimized to scale synthesis without compromising purity?

  • Methodology : Transition from batch to flow chemistry for improved heat/mass transfer. For example, continuous flow reactors with residence times <10 minutes can enhance yields of thiazole intermediates. In-line FTIR monitors reaction progress, while automated liquid-liquid extraction reduces manual purification steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.